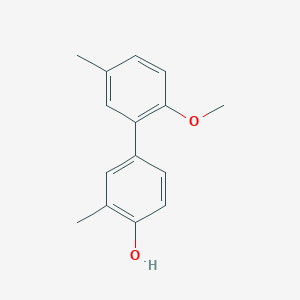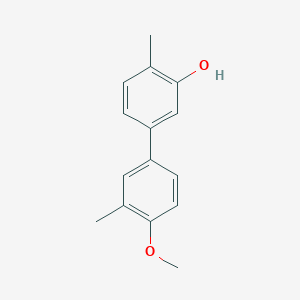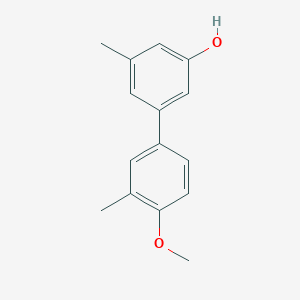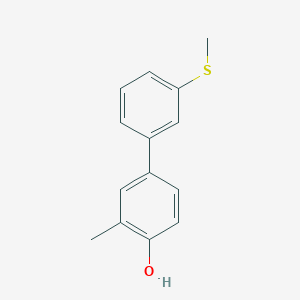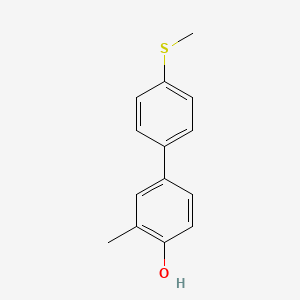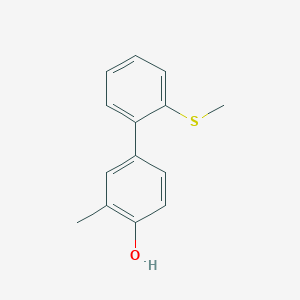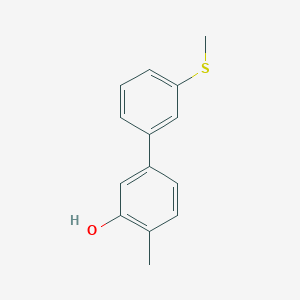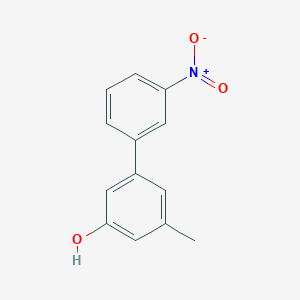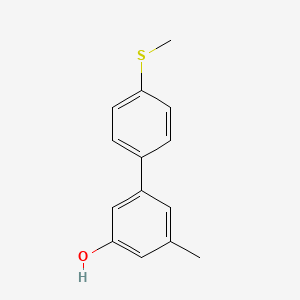
3-Methyl-5-(4-methylthiophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(4-methylthiophenyl)phenol, 95% (3M5MT) is a synthetic phenol compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 192.26 g/mol. 3M5MT is used as a starting material in the synthesis of various compounds, and it is also used as a reagent in organic synthesis. Its unique properties make it a valuable tool for scientists in a variety of fields, including biochemistry, pharmacology, and materials science.
Scientific Research Applications
3-Methyl-5-(4-methylthiophenyl)phenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as polymers, dyes, and pharmaceuticals. It has also been used as a reagent in organic synthesis. In addition, 3-Methyl-5-(4-methylthiophenyl)phenol, 95% has been used to study the mechanism of action of various enzymes and proteins, as well as to investigate the biochemical and physiological effects of certain drugs.
Mechanism of Action
3-Methyl-5-(4-methylthiophenyl)phenol, 95% acts as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It has also been shown to inhibit the activity of certain enzymes, such as cytochrome c oxidase and cytochrome b5 reductase. The mechanism of action of 3-Methyl-5-(4-methylthiophenyl)phenol, 95% is not fully understood, but it is believed to involve the formation of covalent adducts with the active sites of the enzymes.
Biochemical and Physiological Effects
3-Methyl-5-(4-methylthiophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as cytochrome P450 and cytochrome c oxidase, and to reduce the activity of others, such as cytochrome b5 reductase. In addition, 3-Methyl-5-(4-methylthiophenyl)phenol, 95% has been shown to have an inhibitory effect on the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Methyl-5-(4-methylthiophenyl)phenol, 95% in laboratory experiments is its low cost and easy availability. It is also relatively stable and can be stored for long periods of time. However, 3-Methyl-5-(4-methylthiophenyl)phenol, 95% can be toxic if ingested or inhaled, so it should be handled with care.
Future Directions
The potential applications of 3-Methyl-5-(4-methylthiophenyl)phenol, 95% in scientific research are vast. Further research could be done to explore its effects on the metabolism of drugs and other xenobiotics, as well as its potential for use in the synthesis of polymers, dyes, and pharmaceuticals. In addition, further research could be done to investigate the biochemical and physiological effects of 3-Methyl-5-(4-methylthiophenyl)phenol, 95% and to explore its potential for use in biotechnology applications. Finally, further research could be done to explore the mechanism of action of 3-Methyl-5-(4-methylthiophenyl)phenol, 95% and to identify potential therapeutic uses.
Synthesis Methods
3-Methyl-5-(4-methylthiophenyl)phenol, 95% is synthesized using a reaction between p-methylthiophenol and formaldehyde in the presence of a base. The reaction is carried out in an aqueous solution at room temperature. The reaction product is purified by recrystallization from aqueous ethanol. The purity of the final product can be determined by thin-layer chromatography (TLC).
properties
IUPAC Name |
3-methyl-5-(4-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c1-10-7-12(9-13(15)8-10)11-3-5-14(16-2)6-4-11/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAOLLLNFIZXEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



